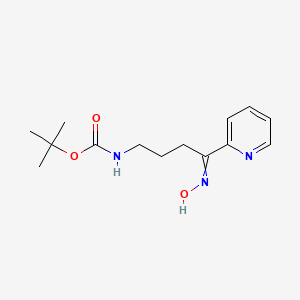

tert-butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate

描述

tert-Butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl carbamate group and a hydroxyimino-pyridinyl moiety. It is used in various synthetic and research applications due to its reactivity and functional properties.

属性

IUPAC Name |

tert-butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-10-6-8-12(17-19)11-7-4-5-9-15-11/h4-5,7,9,19H,6,8,10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLFPXNJRLONFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction conditions often include the use of organic solvents such as hexane for recrystallization to obtain pure crystals .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may be employed to enhance yield and purity.

化学反应分析

Types of Reactions

tert-Butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxime derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and oxime derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

tert-Butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

作用机制

The mechanism of action of tert-butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The carbamate group can act as a protecting group, preventing unwanted reactions during synthesis .

相似化合物的比较

Similar Compounds

tert-Butyl N-hydroxycarbamate: Known for its use in generating t-Boc–N=O for Diels-Alder reactions.

tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Used in similar synthetic applications and known for its hydrogen bonding patterns.

tert-Butyl N-(piperidin-4-yl)carbamate: Utilized in the synthesis of various pharmaceuticals and advanced materials.

Uniqueness

tert-Butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate is unique due to its combination of a hydroxyimino-pyridinyl moiety and a tert-butyl carbamate group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

生物活性

Tert-butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate is an organic compound with potential applications in medicinal chemistry and enzymatic studies. Its unique structure, which combines a hydroxyimino group with a pyridinyl moiety, suggests diverse biological activities, particularly in enzyme inhibition and drug development.

- Molecular Formula : C14H21N3O3

- Molecular Weight : 279.33 g/mol

- IUPAC Name : tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate

The biological activity of this compound is primarily attributed to its ability to interact with enzyme active sites. The hydroxyimino group can form reversible covalent bonds with nucleophilic amino acids within enzymes, potentially leading to inhibition of enzymatic activity. This mechanism is significant in the context of developing inhibitors for various therapeutic targets.

Enzyme Inhibition

Research indicates that this compound may serve as a probe for studying enzyme mechanisms, particularly those involving oxime and carbamate functionalities. Inhibitory effects on enzymes could provide insights into their catalytic processes and lead to the development of new therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, the structural features of this compound suggest it could interact with biological targets such as receptors or enzymes involved in disease pathways. Its potential as a drug candidate is supported by its ability to modify biological processes at the molecular level.

Study 1: Enzyme Interaction

A study investigating the interaction of similar compounds with acetylcholinesterase (AChE) demonstrated that modifications in the carbamate structure significantly influenced inhibitory potency. While specific data on this compound's activity against AChE is limited, its structural analogs have shown promising results in inhibiting amyloid beta peptide aggregation, which is crucial in Alzheimer's disease .

Study 2: Neuroprotective Effects

In vitro studies have indicated that compounds with similar structures can protect astrocytes from neurotoxicity induced by amyloid beta peptides. The protective effect was associated with reduced levels of pro-inflammatory cytokines and oxidative stress markers, suggesting that this compound could exhibit similar neuroprotective properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl N-(4-hydroxyimino-4-phenylbutyl)carbamate | Structure | Moderate AChE inhibition |

| tert-butyl N-(4-hydroxyimino-4-benzylbutyl)carbamate | Structure | Neuroprotective effects against Aβ toxicity |

| tert-butyl N-(4-hydroxyimino-4-methylbutyl)carbamate | Structure | Potential anti-inflammatory properties |

The presence of the pyridinyl group in this compound imparts unique electronic and steric properties compared to its analogs, which can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。